4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Description
The compound “4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a heterocyclic compound. It is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole derivatives are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . Another reaction involves the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate .Future Directions
Thieno[2,3-b]pyrroles, which are isosteric analogs of indoles, are considered to be privileged structures in medicinal chemistry and exhibit a wide range of biological activity. The most studied among them are amides of thieno[2,3-b]pyrrole-5-carboxylic acids . Therefore, it would be worthwhile to develop methods for the synthesis of thieno[2,3-b]pyrrole systems that would be functionalized with carboxy groups at positions 2 and 4 .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets through electrophilic substitution, a common mechanism in aromatic compounds .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBLLLPNZBYLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)OC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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